molecular formula C9H19NO2 B2867220 Diethylvaline CAS No. 150009-57-7

Diethylvaline

Cat. No.: B2867220
CAS No.: 150009-57-7
M. Wt: 173.256
InChI Key: XUWHRJBRJWTAPR-UHFFFAOYSA-N
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Description

N,N-Diethylvaline: is an organic compound with the molecular formula C₉H₂₀ClNO₂ It is a derivative of valine, an essential amino acid, where the amino group is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Diethylvaline typically involves the alkylation of valine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

  • Valine is first converted to its corresponding acid chloride using thionyl chloride.
  • The acid chloride is then reacted with diethylamine in the presence of a base such as triethylamine to yield N,N-Diethylvaline.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylvaline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to valine or other derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: N,N-Diethylvaline N-oxide.

    Reduction: Valine or N-ethylvaline.

    Substitution: Various N-alkyl or N-aryl derivatives of valine.

Scientific Research Applications

N,N-Diethylvaline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a model compound for studying amino acid derivatives and their interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Diethylvaline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The ethyl groups on the nitrogen atom can influence its binding affinity and specificity towards different receptors and enzymes. The pathways involved may include modulation of amino acid metabolism and signaling pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

    N,N-Dimethylvaline: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylglycine: Similar structure but derived from glycine instead of valine.

    N,N-Diethylalanine: Similar structure but derived from alanine instead of valine.

Uniqueness: N,N-Diethylvaline is unique due to the presence of the valine backbone, which imparts specific steric and electronic properties. The ethyl groups enhance its lipophilicity and may affect its biological activity differently compared to its methyl or glycine analogs.

Properties

IUPAC Name

2-(diethylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHRJBRJWTAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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